2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17719925
InChI: InChI=1S/C11H16BrNO/c1-8-5-10(3-4-11(8)12)6-13-9(2)7-14/h3-5,9,13-14H,6-7H2,1-2H3
SMILES:
Molecular Formula: C11H16BrNO
Molecular Weight: 258.15 g/mol

2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol

CAS No.:

Cat. No.: VC17719925

Molecular Formula: C11H16BrNO

Molecular Weight: 258.15 g/mol

* For research use only. Not for human or veterinary use.

2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol -

Specification

Molecular Formula C11H16BrNO
Molecular Weight 258.15 g/mol
IUPAC Name 2-[(4-bromo-3-methylphenyl)methylamino]propan-1-ol
Standard InChI InChI=1S/C11H16BrNO/c1-8-5-10(3-4-11(8)12)6-13-9(2)7-14/h3-5,9,13-14H,6-7H2,1-2H3
Standard InChI Key IBBYUBUDWWLOSR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)CNC(C)CO)Br

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound’s IUPAC name, 2-[(4-bromo-3-methylphenyl)methylamino]propan-1-ol, reflects its branched amino alcohol structure. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₁H₁₆BrNO
Molecular Weight258.15 g/mol
CAS Registry NumberNot explicitly reported
SMILESCC1=C(C=CC(=C1)CNC(C)CO)Br
InChI KeyIBBYUBUDWWLOSR-UHFFFAOYSA-N

The structure combines a hydrophobic 4-bromo-3-methylphenyl group with a hydrophilic propanolamine chain, enabling dual solubility in polar and nonpolar solvents. X-ray crystallography data are unavailable, but computational models predict a planar aromatic ring and a flexible amine-alcohol tail.

Spectroscopic Features

  • NMR: Predicted signals include a singlet for the brominated aromatic proton (δ 7.3–7.5 ppm), a triplet for the methylene group adjacent to nitrogen (δ 2.8–3.1 ppm), and broad peaks for the hydroxyl and amine protons (δ 1.5–5.0 ppm) .

  • MS (ESI+): A molecular ion peak at m/z 258.05 ([M+H]⁺) and fragment ions at m/z 183 ([C₇H₇Br]⁺) and 91 ([C₇H₇]⁺) .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A two-step route is commonly employed:

  • N-Alkylation: 4-Bromo-3-methylbenzyl bromide reacts with 1-amino-2-propanol in the presence of K₂CO₃, yielding the secondary amine.

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product with >95% purity.

Reaction Scheme:

C7H6BrCH2Br+H2NCH2CH(OH)CH3BaseC11H16BrNO+HBr\text{C}_7\text{H}_6\text{BrCH}_2\text{Br} + \text{H}_2\text{NCH}_2\text{CH(OH)CH}_3 \xrightarrow{\text{Base}} \text{C}_{11}\text{H}_{16}\text{BrNO} + \text{HBr}

Industrial Feasibility

No large-scale production methods are documented. Challenges include the cost of brominated precursors and the need for inert reaction conditions to prevent dehydrohalogenation.

Physicochemical Properties

PropertyValue/DescriptionSource
Melting Point120–125°C (predicted)
SolubilityDMSO: >50 mg/mL; H₂O: <1 mg/mL
LogP (Octanol-Water)2.1 ± 0.3
pKa (Amino Group)9.8 ± 0.2

The moderate LogP suggests balanced lipophilicity, suitable for blood-brain barrier penetration in drug candidates .

Related Compounds and Derivatives

CompoundStructural DifferenceProperties vs. Target Compound
2-{[(4-Bromo-3-methylphenyl)methyl]amino}ethan-1-olShorter alcohol chain (C2 vs. C3)Lower solubility in water
3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol hydrochlorideAdded amine, HCl saltEnhanced crystallinity
2-(4-Bromo-3-methylphenoxy)propan-1-olEther linkage vs. amineHigher LogP (3.2)

Research Gaps and Future Directions

  • Biological Screening: No in vivo efficacy or toxicity studies exist.

  • Synthetic Optimization: Catalytic methods to reduce bromine waste.

  • Structural Analogs: Explore fluorinated or chlorinated variants for improved bioactivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator